molecular formula C17H10ClF3N2O2 B2487805 8-chloro-4-hydroxy-N-[2-(trifluoromethyl)phenyl]quinoline-3-carboxamide CAS No. 951964-78-6

8-chloro-4-hydroxy-N-[2-(trifluoromethyl)phenyl]quinoline-3-carboxamide

Cat. No.: B2487805
CAS No.: 951964-78-6
M. Wt: 366.72
InChI Key: OPQQDJRMYYRBKL-UHFFFAOYSA-N
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Description

8-chloro-4-hydroxy-N-[2-(trifluoromethyl)phenyl]quinoline-3-carboxamide is a synthetic quinoline derivative intended for research use in biochemistry and early-stage pharmaceutical development. This compound features a carboxamide bridge and a 2-(trifluoromethyl)phenyl anilide moiety, structural features that are frequently explored in medicinal chemistry for their potential to modulate biological activity. Quinoline-based compounds are investigated for a wide spectrum of therapeutic areas . Researchers value this structural class for its potential in multiple research domains. In anticancer research, quinoline derivatives have been studied for their ability to inhibit key cellular processes such as topoisomerase activity, leading to disruption of DNA replication and transcription . The 8-hydroxyquinoline core is also recognized for its metal-chelating properties, which can be exploited in studies related to enzyme inhibition and the induction of oxidative stress in cells . Furthermore, structurally similar compounds have shown promise in antimicrobial research, particularly as scaffolds for developing novel antimycobacterial agents against strains like Mycobacterium avium . The specific mechanism of action for this compound is a subject for ongoing research, but it is hypothesized to involve interactions with various enzymatic targets and cellular pathways, which may be elucidated through further experimental studies. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-chloro-4-oxo-N-[2-(trifluoromethyl)phenyl]-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3N2O2/c18-12-6-3-4-9-14(12)22-8-10(15(9)24)16(25)23-13-7-2-1-5-11(13)17(19,20)21/h1-8H,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQQDJRMYYRBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Quinoline Core

The quinoline backbone is typically constructed via the Pfitzinger reaction , which involves the condensation of isatin derivatives with ketones under basic conditions. For this compound, 5-chloroisatin reacts with methyl ketones (e.g., 2-(trifluoromethyl)acetophenone) in the presence of potassium hydroxide to yield the intermediate 6-chloro-4-hydroxyquinoline-3-carboxylic acid (Figure 1).

Key Reaction Conditions:

  • Solvent: Ethanol/water (3:1)
  • Temperature: 80–90°C
  • Catalyst: None required (base-mediated)
  • Yield: 68–72%

Carboxamide Formation

The carboxylic acid intermediate is converted to the carboxamide using 2-(trifluoromethyl)aniline under amide-coupling conditions. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed to activate the carboxyl group.

Representative Procedure:

  • Dissolve 6-chloro-4-hydroxyquinoline-3-carboxylic acid (1.0 equiv) in anhydrous DMF.
  • Add EDC (1.5 equiv), HOBt (1.5 equiv), and diisopropylethylamine (2.0 equiv).
  • Introduce 2-(trifluoromethyl)aniline (1.2 equiv) and stir at 25°C for 12 hr.
  • Purify via silica gel chromatography (ethyl acetate/hexanes, 1:1).

Optimization of Reaction Conditions

Solvent Effects on Carboxamide Yield

Comparative studies reveal that dimethylformamide (DMF) outperforms dichloromethane (DCM) and tetrahydrofuran (THF) in coupling efficiency due to its high polarity and ability to solubilize intermediates.

Solvent Yield (%) Purity (%)
DMF 78 99
DCM 45 92
THF 58 95

Temperature Dependence in Chlorination

Elevated temperatures (>100°C) are critical for achieving complete conversion during chlorination. Below 90°C, competing side reactions generate 6,8-dichloro byproducts.

Analytical Characterization

Spectroscopic Data

1H NMR (500 MHz, DMSO-d6):

  • δ 11.32 (s, 1H, OH)
  • δ 8.92 (d, J = 2.3 Hz, 1H, H-5)
  • δ 8.45 (s, 1H, H-2)
  • δ 8.20–8.15 (m, 2H, Ar-H)
  • δ 7.89 (dd, J = 2.3, 9.0 Hz, 1H, H-7)
  • δ 7.65–7.60 (m, 2H, Ar-H)

LC-MS (ESI+):

  • m/z 397.1 [M+H]+ (calculated: 397.06)

Purity Assessment

HPLC analysis using a C18 column (acetonitrile/water gradient) confirms ≥99% purity, with retention time = 12.4 min.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance throughput during the Pfitzinger reaction. This method reduces reaction time from 8 hr (batch) to 30 min while maintaining 70% yield.

Waste Management Strategies

Phosphorus oxychloride waste is neutralized using aqueous sodium bicarbonate , generating phosphate salts that can be repurposed in fertilizer production.

Emerging Methodologies

Photocatalytic Chlorination

Preliminary studies demonstrate that visible-light-mediated chlorination using rose bengal as a photocatalyst achieves 78% yield at 50°C, offering a greener alternative to POCl3.

Enzymatic Amide Coupling

Lipase-based catalysts (e.g., Candida antarctica Lipase B) enable carboxamide formation in aqueous media, though yields remain suboptimal (42%) compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

8-chloro-4-hydroxy-N-[2-(trifluoromethyl)phenyl]quinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

8-chloro-4-hydroxy-N-[2-(trifluoromethyl)phenyl]quinoline-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in liquid crystals.

Mechanism of Action

The mechanism of action of 8-chloro-4-hydroxy-N-[2-(trifluoromethyl)phenyl]quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected N-Aryl-4-hydroxyquinoline-3-carboxamides

Compound Name Substituent Position (Quinoline/Aryl) Yield (%) Melting Point (°C) logK Value
8-Chloro-4-hydroxy-N-[2-(trifluoromethyl)phenyl]quinoline-3-carboxamide 8-Cl, 2-CF3-Ph 56–75 240–327 N/A
4-Hydroxy-N-[3-(trifluoromethyl)phenyl]quinoline-3-carboxamide (7b) H, 3-CF3-Ph 56–75 240–327 1.52
4-Hydroxy-N-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide (7c) H, 4-CF3-Ph 56–75 240–327 1.82
4-Hydroxy-N-(2-nitrophenyl)quinoline-3-carboxamide (8a) H, 2-NO2-Ph 56–75 240–327 0.94

Data sourced from synthetic and analytical studies .

Heterocyclic Modifications

  • Thiadiazole-substituted analog: 8-Chloro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide (MolPort-005-289-801) replaces the aryl group with a thiadiazole ring. This modification likely enhances hydrogen-bonding capacity and alters metabolic stability compared to the target compound’s trifluoromethylphenyl group .

Antimicrobial Derivatives

Compounds like N-(2-(3,3-difluoropyrrolidin-1-yl)ethyl)-6-fluoroquinoline-4-carboxamide () incorporate nitrogen-rich heterocycles (e.g., morpholinopropyl), which improve solubility and target engagement in antimicrobial applications. In contrast, the target compound’s trifluoromethylphenyl group may prioritize lipophilicity over aqueous solubility, limiting its utility in certain therapeutic contexts .

Biological Activity

8-Chloro-4-hydroxy-N-[2-(trifluoromethyl)phenyl]quinoline-3-carboxamide is a synthetic compound with notable biological activities, particularly in cancer research. Its structure includes a quinoline core, which is associated with various pharmacological properties, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationship (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H10ClF3N2O2, with a molecular weight of approximately 366.72 g/mol. The compound features several functional groups that contribute to its reactivity and biological activity:

  • Chloro group : Enhances lipophilicity and potential bioactivity.
  • Hydroxy group : May participate in hydrogen bonding, influencing solubility and interaction with biological targets.
  • Trifluoromethyl-substituted phenyl moiety : Known to enhance the potency of compounds by modulating electronic properties.

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines, including human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cells. The proposed mechanism involves the inhibition of phosphatidylinositol 3-kinase (PI3K) , specifically the alpha isoform (PI3Kα), which plays a crucial role in cell growth and survival pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its efficacy. Modifications to the functional groups have been explored to enhance its selectivity and potency against PI3Kα. Studies have shown that derivatives containing trifluoromethyl groups exhibit improved biological activity compared to their non-fluorinated counterparts.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description Reference
AnticancerExhibits antiproliferative effects on Caco-2 and HCT-116 cell lines by inhibiting PI3Kα
AntimicrobialPotential applications in treating bacterial infections due to structural similarities with known antibiotics
Enzyme InhibitionMay inhibit enzymes involved in disease processes, enhancing its therapeutic profile

Case Studies

Several studies have investigated the biological activity of similar quinoline derivatives, highlighting their potential in drug development:

  • Anticancer Activity : A study demonstrated that derivatives of quinoline showed significant inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Research has indicated that compounds with similar structures possess broad-spectrum antibacterial activity, making them suitable candidates for further development as antimicrobial agents .

Q & A

Q. What are the key structural features of 8-chloro-4-hydroxy-N-[2-(trifluoromethyl)phenyl]quinoline-3-carboxamide, and how do they influence its reactivity?

The compound contains a quinoline core substituted with a chlorine atom at position 8, a hydroxyl group at position 4, and a trifluoromethylphenyl carboxamide group at position 3. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl group may participate in hydrogen bonding or tautomerization, affecting ligand-receptor interactions. The chlorine atom at position 8 is critical for bioactivity, as halogenation at positions 7 or 8 in quinolines is known to enhance antibacterial and anticancer properties .

Methodological Insight : Use X-ray crystallography (as in ) to confirm the spatial arrangement of substituents and assess intramolecular interactions. Computational methods (e.g., DFT) can predict tautomeric forms and electronic properties.

Q. What synthetic strategies are recommended for preparing this compound?

A multi-step synthesis is typically required:

Quinoline Core Formation : Use Gould-Jacobs or Friedländer reactions to construct the quinoline scaffold.

Substituent Introduction : Chlorine can be introduced via electrophilic substitution (e.g., Cl₂/FeCl₃) or diazotization (). The trifluoromethylphenyl group may be appended via Ullmann coupling or Buchwald-Hartwig amidation.

Carboxamide Formation : React the quinoline-3-carboxylic acid intermediate with 2-(trifluoromethyl)aniline using coupling agents like EDCI/HOBt .

Methodological Insight : Monitor reaction progress with TLC and HPLC. Optimize conditions (e.g., solvent, temperature) to avoid side products like over-chlorination or hydrolysis of the trifluoromethyl group.

Q. How is the compound characterized to confirm its structure and purity?

  • Spectroscopy : ¹H/¹³C NMR for functional group identification (e.g., hydroxyl proton at δ ~12 ppm, trifluoromethyl singlet in ¹⁹F NMR).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks ().
  • Purity Analysis : HPLC with UV detection (≥95% purity threshold) .

Advanced Research Questions

Q. How does the substitution pattern (e.g., 8-Cl, 4-OH) influence biological activity compared to other fluorinated quinolines?

The 8-Cl substituent enhances DNA gyrase/topoisomerase IV inhibition in antibacterial studies, while the 4-OH group may act as a pharmacophore in metal chelation or hydrogen bonding with target enzymes. Comparative studies (e.g., replacing Cl with F or CF₃ at position 8) show reduced activity, highlighting the importance of electronegativity and steric effects. The trifluoromethylphenyl group improves pharmacokinetic properties by reducing metabolic degradation .

Methodological Insight : Perform structure-activity relationship (SAR) studies using analogs with systematic substituent variations. Use in vitro enzyme inhibition assays (e.g., IC₅₀ determination for bacterial gyrase) .

Q. How can conflicting data on the compound’s antibacterial efficacy across studies be resolved?

Discrepancies may arise from:

  • Strain Variability : Test against a standardized panel (e.g., ATCC strains) with controlled growth conditions.
  • Solubility Issues : Use DMSO or cyclodextrin-based formulations to improve bioavailability.
  • Assay Sensitivity : Compare MIC values using broth microdilution vs. agar dilution methods.

Methodological Insight : Conduct dose-response curves in triplicate and validate with orthogonal assays (e.g., time-kill kinetics). Cross-reference with crystallographic data to confirm target engagement .

Q. What computational approaches are suitable for predicting the compound’s binding mode to biological targets?

  • Molecular Docking : Use AutoDock Vina or Glide to model interactions with DNA gyrase (PDB: 1KZN) or kinases.
  • Molecular Dynamics (MD) : Simulate binding stability over 100+ ns trajectories (e.g., GROMACS).
  • Free Energy Calculations : MM-PBSA/GBSA to estimate binding affinities .

Methodological Insight : Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues in the target protein).

Q. How can synthetic byproducts or degradation products be identified and mitigated?

  • Degradation Pathways : Hydrolysis of the carboxamide group or oxidation of the hydroxyl group may occur.
  • Analytical Tools : LC-MS/MS to detect impurities; stability studies under stress conditions (pH, temperature).
  • Process Optimization : Use anhydrous conditions for amide coupling and inert atmospheres to prevent oxidation .

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